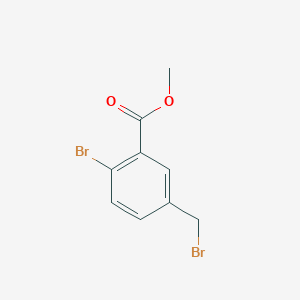

Methyl 2-bromo-5-(bromomethyl)benzoate

説明

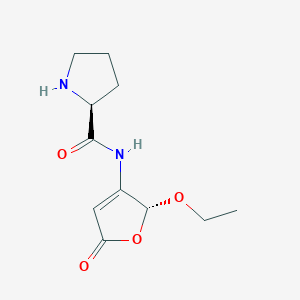

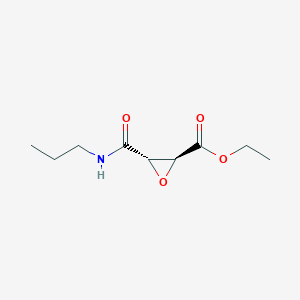

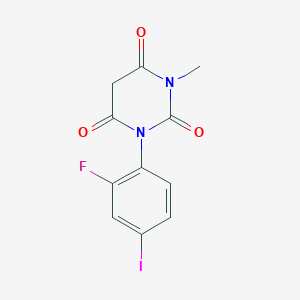

“Methyl 2-bromo-5-(bromomethyl)benzoate” is a chemical compound with the molecular formula C9H8Br2O2 . It is used in various chemical reactions and has potential applications in different fields .

Molecular Structure Analysis

The molecular structure of “this compound” consists of 9 carbon atoms, 8 hydrogen atoms, 2 bromine atoms, and 2 oxygen atoms . The average mass of the molecule is 307.967 Da .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 307.97 . It has a boiling point of 341.3±32.0 °C and a density of 1.780±0.06 g/cm3 . It is slightly soluble in water .科学的研究の応用

1. Crystal Structure Analysis

The crystal structures of bromo–hydroxy–benzoic acid derivatives, including compounds similar to methyl 2-bromo-5-(bromomethyl)benzoate, have been studied for their two-dimensional architectures formed by hydrogen bonds and Br⋯O interactions. This research provides valuable insights into the molecular arrangement and interaction of such compounds (Suchetan et al., 2016).

2. Reactions with Benzaldehyde and Salicylaldehyde

Methyl 2-bromomethylprop-2-enoate, a compound closely related to this compound, has shown reactivity with benzaldehyde and salicylaldehyde in the presence of Sn and Zn complexes. This study highlights its potential in forming α-methylene-γ-lactones (Drewes et al., 1995).

3. Application in Sugar Synthesis

The compound has been used in the synthesis of d-forosamine, a sugar derivative, through a series of reactions including palladium-catalyzed allylic amination (Baer & Hanna, 1981).

4. Synthesis Methodology

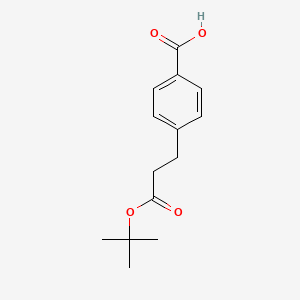

Research has been conducted on the synthesis of methyl 4-(bromomethyl)benzoate, a similar compound, detailing the reaction conditions and yields. This provides a foundational understanding of synthesizing related bromomethyl benzoates (Yun-mei, 2012).

5. Photostimulated Reactions

Studies on the photostimulated reactions of aryl and alkyl chlorides and bromides, including compounds similar to this compound, have shown potential in the field of organic chemistry for producing reduced products and cyclized compounds (Vaillard et al., 2004).

6. Intermediate in Total Synthesis

Methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, related to this compound, has been synthesized as an important intermediate in the total synthesis of bisbibenzyls, which are natural products with diverse biological activities (Hong-xiang, 2012).

7. Cyclization Reactions

This compound and related compounds have been used in cyclization reactions to synthesize isocoumarins and α-pyrones, showcasing their utility in organic synthesis (Liang et al., 2007).

8. Inhibitors of Human Mast Cell Tryptase

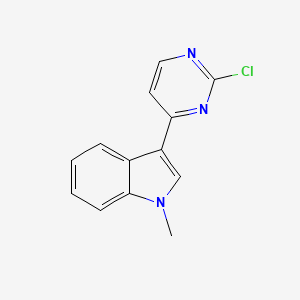

Similar bromomethyl benzoate compounds have been studied as potent inhibitors of human mast cell tryptase, indicating potential applications in medical research and therapeutics (Combrink et al., 1998).

Safety and Hazards

作用機序

Target of Action

Methyl 2-bromo-5-(bromomethyl)benzoate is a chemical compound that primarily targets the respiratory system, eyes, and skin . The compound’s interaction with these targets can lead to various physiological responses.

Mode of Action

It is known that the compound can participate in free radical reactions . In such reactions, this compound can interact with its targets, leading to changes in their structure and function.

Biochemical Pathways

Given its potential to participate in free radical reactions , it may influence pathways involving oxidative stress and inflammation.

Result of Action

Exposure to the compound can cause severe skin burns and eye damage, and may lead to allergy or asthma symptoms or breathing difficulties if inhaled .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound can form explosive mixtures with air upon intense heating . Therefore, the environment in which this compound is used or stored can significantly impact its safety and effectiveness.

特性

IUPAC Name |

methyl 2-bromo-5-(bromomethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2O2/c1-13-9(12)7-4-6(5-10)2-3-8(7)11/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRHPDLMVLCHAEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60733483 | |

| Record name | Methyl 2-bromo-5-(bromomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60733483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90721-58-7 | |

| Record name | Methyl 2-bromo-5-(bromomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60733483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Propan-2-yl)({[3-(trifluoromethoxy)phenyl]methyl})amine](/img/structure/B1398088.png)

![Morpholine,4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetyl]-](/img/structure/B1398093.png)

![Benzyl[(3-fluoro-4-methylphenyl)methyl]amine](/img/structure/B1398105.png)